
Cycloheptanone oxime
Overview
Description
Cycloheptanone oxime (CAS 2158-31-8) is a seven-membered cyclic ketoxime with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It exists as a liquid at room temperature, with a density of 1.03 g/cm³ and a boiling point of 152°C at 20 mmHg . This compound is utilized in catalytic hydrogenation reactions, as noted in studies involving platinum metal catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanone oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring via nucleophilic addition of hydroxylamine to the carbonyl group of cycloheptanone, followed by dehydration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Condensation with Hydroxylamine
The traditional method involves reacting cyclohexanone with hydroxylamine (NHOH):This reaction achieves >99.9% selectivity for cyclohexanone oxime under optimized conditions .
Ammoximation Process
Cyclohexanone reacts with ammonia (NH) and hydrogen peroxide (HO) over a TS-1 catalyst:
Beckmann Rearrangement
Cyclohexanone oxime undergoes acid-catalyzed rearrangement to ε-caprolactam (nylon-6 precursor):
- Mechanism : Protonation of oxime oxygen triggers a 1,2-alkyl shift, forming a nitrilium ion intermediate .
- Catalysts : Solid acids (e.g., H-ZSM-5) improve industrial scalability .
Reduction to Cyclohexylamine
Sodium amalgam reduces the oxime:
Electrochemical Reduction Pathways
During NO reduction, NHOH intermediates form, which react spontaneously with cyclohexanone .
Hydrolysis
Acid hydrolysis regenerates cyclohexanone:
Oxidative Byproducts
- NH3_33 Formation : Competing pathway during NO electroreduction, especially on Cu-rich catalysts .
- Hematopoietic Effects : Prolonged exposure induces spleen and liver hypertrophy in mice .
Table 2: Reaction Pathways and Products
Reaction Type | Product | Key Catalyst | Selectivity (%) |
---|---|---|---|
Beckmann Rearrangement | ε-Caprolactam | HSO | >99 |
Reduction | Cyclohexylamine | Na/Hg | 95 |
Hydrolysis | Cyclohexanone | AcOH | ~100 |
Mechanistic Insights
Scientific Research Applications
Cycloheptanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of amides and nitriles through the Beckmann rearrangement.
Biology: Studies may explore its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of cycloheptanone oxime in chemical reactions often involves the formation of an intermediate nitrilium ion during the Beckmann rearrangement. This rearrangement is facilitated by acidic conditions, where the oxime oxygen is protonated, leading to the migration of an alkyl group and the formation of an amide or lactam.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Cyclic Ketoximes
Cyclohexanone Oxime (CAS 100-64-1)
- Molecular Formula: C₆H₁₁NO
- Molecular Weight : 113.16 g/mol
- Physical State : Solid (assumed)
- Applications : Industrially significant as a precursor to caprolactam (nylon-6 production) .
Cyclododecanone Oxime (CAS 946-89-4)
- Molecular Formula: C₁₂H₂₃NO
- Molecular Weight : 197.32 g/mol
- Physical State : Likely solid due to higher molecular weight.
- Applications : Used in polymer synthesis (e.g., crosslinking agents) .
- Key Differences : Twelve-membered ring introduces steric hindrance and reduced reactivity compared to smaller cyclic oximes.
Cyclopentanone Oxime
- Molecular Formula: C₅H₉NO (assumed)
- Molecular Weight : ~99.13 g/mol (estimated)
- Applications : Listed as a fine chemical but lacks detailed data in the evidence .
- Key Differences : Five-membered ring may exhibit higher ring strain, influencing stability and reaction pathways.
Linear and Substituted Oximes
4-Methylpentan-2-one Oxime (CAS 105-44-2)
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.17 g/mol
- Hazards : Classified as Acute Toxicity Category 4 (harmful if swallowed) and causes skin/eye irritation .
- Applications: Found in non-biocidal antifouling paints .
- Key Differences : Linear structure contrasts with cyclic oximes, leading to differences in volatility and environmental persistence.
Phosgene Oxime (CX, CAS 1794-86-1)
- Molecular Formula: CHCl₂NO
- Molecular Weight : 113.93 g/mol
- Hazards : Extremely corrosive urticant; causes immediate tissue damage and penetrates protective gear .
- Applications : Chemical warfare agent .
- Key Differences : Contains chlorine substituents and linear structure, resulting in drastically higher toxicity compared to cyclic oximes.
Data Table: Comparative Properties of Oximes
Research Findings and Reactivity Insights
- Structural Influence on Reactivity: this compound’s seven-membered ring balances stability and reactivity, making it suitable for catalytic hydrogenation . Smaller rings (e.g., cyclohexanone oxime) are more rigid, while larger rings (e.g., cyclododecanone oxime) face steric challenges in reactions.
- Hazard Profiles :
- Industrial Relevance: Cyclohexanone oxime dominates industrial applications (nylon production), while this compound serves niche roles in catalysis .
Biological Activity
Cycloheptanone oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of an oxime functional group. This structure is crucial for its biological activity, particularly in interactions with biological macromolecules.
Acute and Chronic Toxicity Studies
Research has indicated that this compound exhibits varying degrees of toxicity depending on the exposure levels. Key findings from toxicity studies include:
- Acute Toxicity : In a study involving mice, no deaths were reported at lower concentrations (up to 2,500 ppm), but significant increases in organ weights (spleen and liver) were observed at higher concentrations (5,000-10,000 ppm) .
- Chronic Exposure : A 13-week study revealed that exposure to 10,000 ppm resulted in notable histopathological changes, including centrilobular cell hypertrophy in the liver and olfactory epithelial degeneration .
Exposure Level (ppm) | Observations |
---|---|
0 | Control |
625 | No significant effects |
2,500 | Increased spleen weight |
5,000 | Hepatotoxicity observed |
10,000 | Deaths; severe organ changes |
Genotoxicity
This compound has been evaluated for its mutagenic potential. It was found to be mutagenic in certain strains of Salmonella typhimurium when S9 activation was present. However, it yielded negative results in other strains without S9 activation . The compound did not induce micronuclei in erythrocytes of treated mice, suggesting limited genotoxic risk under specific conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance:
- Antimicrobial Efficacy : A derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.91 μg/mL . This suggests that modifications to the cycloheptanone structure can enhance its antimicrobial properties.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound derivative | MRSA | 3.91 |
This compound derivative | Vancomycin-resistant E. faecalis | 0.98 |
Study on Anticancer Properties
A study explored the anticancer potential of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms . Notably, one derivative showed an IC50 value of 1.2 nM against neuroblastoma cells, indicating potent activity.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Covalent Bond Formation : The oxime group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to therapeutic effects .
- Enzyme Inhibition : Some studies suggest that derivatives may inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cycloheptanone oxime, and how do reaction conditions influence yield?
this compound is typically synthesized via the condensation of cycloheptanone with hydroxylamine hydrochloride under acidic or neutral conditions. A common protocol involves refluxing cycloheptanone with hydroxylamine hydrochloride in a solvent like ethanol or water, followed by neutralization with sodium acetate or carbonate . Catalytic methods, such as using Au-Pd/TiO₂ or TS-1 catalysts, achieve >95% selectivity by optimizing temperature (70–90°C), solvent (water or methanol), and hydroxylamine-to-ketone molar ratios (1.2:1 to 2:1) . Electrocatalytic strategies under ambient conditions also show promise, with Faradaic efficiencies >85% when using tailored electrode materials .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
- NMR spectroscopy : Confirm oxime formation via the disappearance of the ketone carbonyl peak (~210 ppm in ¹³C NMR) and appearance of the C=N signal (~150–160 ppm).
- FT-IR : Detect the N–O stretch (~930 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .
- Melting Point Analysis : Compare observed values (literature range: ~110–114°C) to assess purity .
- Chromatography (HPLC/GC) : Quantify impurities using reverse-phase columns or capillary GC with flame ionization detection .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Document exact molar ratios, catalyst loading (e.g., 0.33% Au-Pd/TiO₂), and reaction times.
- Report solvent purity, temperature control (±1°C), and stirring rates.
- Include full characterization data (NMR, IR, melting point) in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for cycloheptanone ammoximation?
Discrepancies in catalytic performance often arise from differences in:
- Catalyst synthesis : Precursor salts (e.g., chloride vs. nitrate), calcination temperatures, and support materials (TiO₂ vs. SiO₂) .
- Reactor design : Batch vs. continuous flow systems affect mass transfer and hydroxylamine stability.
- Analytical calibration : Validate hydroxylamine quantification via iodometric titration or UV-Vis spectroscopy to avoid overestimating yields .
Q. How can computational methods guide the optimization of this compound derivatives for pharmaceutical applications?
- DFT calculations : Predict regioselectivity in cyclization reactions (e.g., Beckmann rearrangement) by analyzing transition-state energies .
- Molecular docking : Screen oxime derivatives against target enzymes (e.g., glucose-6-phosphatase) to prioritize synthesis .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using regression analysis .
Q. What experimental designs mitigate challenges in scaling up electrocatalytic oxime synthesis?
- Electrode engineering : Use porous carbon electrodes with high surface area to enhance current density.
- Flow-cell systems : Improve reactant diffusion and reduce overpotential compared to batch setups .
- In situ monitoring : Employ Raman spectroscopy or electrochemical impedance spectroscopy to track intermediate formation .
Q. Methodological Considerations
Q. How should researchers address conflicting data on the stability of this compound under storage conditions?
- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis.
- Compare degradation pathways (e.g., hydrolysis vs. oxidation) using LC-MS .
- Store samples in amber vials under nitrogen at –20°C to suppress decomposition .
Q. What protocols validate the environmental safety of this compound in academic lab settings?
- Waste stream analysis : Quantify residual hydroxylamine via colorimetric assays (e.g., MBTH method) .
- Ventilation controls : Monitor airborne concentrations using OSHA-compliant gas detectors (NFPA flammability limits: 1.1–8.7% v/v) .
- Biodegradation assays : Use OECD 301F tests to assess microbial breakdown in wastewater .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing kinetic data in oxime formation studies?
- Non-linear regression : Fit time-dependent concentration data to pseudo-first-order or Langmuir-Hinshelwood models .
- Error analysis : Report standard deviations from triplicate experiments and use ANOVA to compare catalytic systems .
Tables
Key Reaction Conditions for this compound Synthesis |
---|
Method |
Hydroxylamine Condensation |
Au-Pd/TiO₂ Catalysis |
Electrocatalytic |
Properties
IUPAC Name |
N-cycloheptylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGSNXUALAIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175934 | |
Record name | Cycloheptanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-31-8 | |
Record name | Cycloheptanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80656 | |
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Record name | Cycloheptanone oxime | |
Source | EPA DSSTox | |
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Record name | N-cycloheptylidenehydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CYCLOHEPTANONE OXIME | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O7M4H8YM | |
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